molecular formula C5H8ClN3O2 B1461091 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride CAS No. 1803604-10-5

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride

Cat. No.: B1461091
CAS No.: 1803604-10-5
M. Wt: 177.59 g/mol
InChI Key: NCPWZXBVSJBSQS-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride typically involves the formation of the triazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The acetic acid group is then introduced through a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize metal-free catalysts and environmentally benign conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride
  • 1-Propyl-1H-1,2,4-triazol-3-amine
  • 2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA)

Uniqueness

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWZXBVSJBSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride
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2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride
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2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride
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2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride
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2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride
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2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride

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